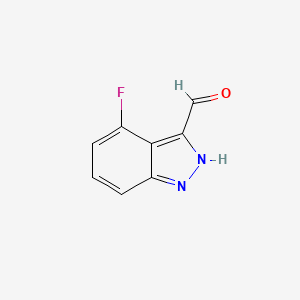

4-Fluoro-1H-indazole-3-carbaldehyde

Description

Significance of Indazole Heterocycles as Privileged Scaffolds in Organic Synthesis and Drug Design

Indazole derivatives are a cornerstone in the development of therapeutic agents due to their wide array of biological activities. taylorandfrancis.comnih.govresearchgate.net This "privileged scaffold" is found in numerous compounds that exhibit anti-inflammatory, antitumor, anti-HIV, antimicrobial, and analgesic properties. taylorandfrancis.comresearchgate.netnih.govresearchgate.net The structural rigidity and the presence of nitrogen atoms in the indazole ring system allow for specific interactions with biological targets, such as enzymes and receptors, making them ideal candidates for drug design. researchgate.netnih.gov For instance, several kinase inhibitors, a class of drugs widely used in cancer therapy, are based on the indazole framework. nih.govrsc.org The ability to functionalize the indazole ring at various positions further enhances its utility, allowing chemists to fine-tune the pharmacological profile of the resulting molecules. nih.govnih.gov

The Strategic Importance of Fluorine Substitution in Chemical Compounds for Modulating Properties

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's properties. nih.govvictoria.ac.nztandfonline.comnih.gov Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov By replacing a hydrogen atom with fluorine, chemists can block sites of metabolism, thereby increasing the drug's half-life. nih.gov Furthermore, the presence of fluorine can alter the acidity (pKa) of nearby functional groups and introduce new non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can lead to improved potency and selectivity. victoria.ac.nzbenthamscience.com In the context of 4-Fluoro-1H-indazole-3-carbaldehyde, the fluorine atom at the 4-position is expected to modulate the electronic properties of the indazole ring, influencing its reactivity and biological activity. ossila.com

The Carbaldehyde Moiety as a Versatile Synthetic Handle in Heterocyclic Chemistry

The carbaldehyde group (-CHO) is an exceptionally versatile functional group in organic synthesis, particularly in the realm of heterocyclic chemistry. nih.govrsc.org It serves as a key intermediate, or "synthetic handle," for the construction of a wide variety of more complex molecular architectures. nih.govrsc.org The aldehyde functionality can readily undergo a plethora of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion into amines via reductive amination. nih.gov Moreover, it is a crucial participant in various carbon-carbon bond-forming reactions, such as the Wittig reaction and aldol (B89426) condensations, and can be used to construct other heterocyclic rings. nih.govresearchgate.net In this compound, the carbaldehyde at the 3-position provides a reactive site for further chemical modifications, enabling the synthesis of a diverse library of indazole derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNGRCIRSHCFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625978 | |

| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-93-4 | |

| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 1h Indazole 3 Carbaldehyde and Analogous Indazole Carbaldehyde Derivatives

Direct Annulation and Cyclization Approaches to the Indazole Core

The foundational step in synthesizing many indazole derivatives is the construction of the bicyclic indazole ring system itself. This is often achieved through cyclization reactions that form the pyrazole (B372694) ring fused to a benzene (B151609) ring.

A practical and widely employed method for synthesizing the indazole core involves the condensation of ortho-fluorobenzaldehydes with hydrazine (B178648) and its derivatives. acs.orgnih.gov This reaction leverages the reactivity of the ortho-fluoro substituent, which acts as a leaving group in a nucleophilic aromatic substitution step. The classical approach often uses an excess of hydrazine hydrate (B1144303) at high temperatures. clockss.org

The general mechanism proceeds through the initial formation of a hydrazone intermediate from the reaction between the o-fluorobenzaldehyde and hydrazine. acs.org In the presence of excess hydrazine, this intermediate undergoes a cyclization process. It is proposed that a second molecule of hydrazine displaces the aryl fluoride, followed by an intramolecular cyclization to form the indazole ring. acs.org However, a significant challenge with this direct method is a competing Wolff-Kishner reduction, which reduces the aldehyde group to a methyl group, resulting in the formation of fluorotoluenes as a side product. acs.orgnih.gov

To circumvent the limitations and safety risks associated with hydrazine hydrate, alternative reagents like tert-butyl carbazate (B1233558) have been explored. clockss.org A study on the synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) using tert-butyl carbazate in a continuous-flow system demonstrated the efficiency and safety benefits of this approach, achieving yields over 85%. clockss.org

To overcome the issue of the competing Wolff-Kishner reduction observed in direct condensations with hydrazine, a refined strategy utilizes oxime intermediates. acs.orgnih.gov Specifically, converting the o-fluorobenzaldehydes into their O-methyloximes before reacting with hydrazine has proven effective. acs.org These O-methyloximes can be prepared in quantitative yields by reacting the aldehyde with methyloxime hydrochloride. acs.org

The use of the E-isomer of the O-methyloxime derivative effectively suppresses the formation of fluorotoluene byproducts. acs.orgnih.gov The subsequent reaction with hydrazine proceeds cleanly to give the desired indazole. For instance, the reaction of 2-fluorobenzaldehyde (B47322) O-methyloxime with hydrazine resulted in an 80% yield of 1H-indazole, a significant improvement over methods that proceed via a hydrazone intermediate. acs.org Interestingly, the geometry of the oxime is crucial; using the Z-isomer of the methyloxime can lead to the formation of 3-aminoindazoles as the major product through a different reaction pathway involving a benzonitrile (B105546) intermediate. acs.orgnih.gov

Oximes are versatile intermediates in organic synthesis, readily prepared from aldehydes or ketones by treatment with hydroxylamine. nih.gov The N-O bond in oxime derivatives is relatively weak and can be cleaved to generate radicals, highlighting their utility in various synthetic transformations beyond simple condensation reactions. nih.gov

Strategies for Regioselective C-3 Functionalization to Introduce the Carbaldehyde Group

Once the indazole nucleus is formed, the next critical step is the introduction of the carbaldehyde group at the C-3 position. This functionalization is key, as the aldehyde can be readily converted into a wide array of other functional groups and heterocyclic systems. nih.gov

A powerful and direct method to convert indoles into 1H-indazole-3-carboxaldehydes is through nitrosation under mildly acidic conditions. nih.govrsc.org This reaction represents a significant transformation, rearranging the indole's five-membered ring into the indazole's pyrazole ring while simultaneously forming the C-3 aldehyde. The process is initiated by the nitrosation of the C-3 position of the indole (B1671886), which leads to an oxime intermediate. This oxime then facilitates the addition of water, triggering a ring-opening, which is followed by a ring-closure to yield the final 1H-indazole-3-carboxaldehyde product. nih.gov

Researchers have optimized this procedure to be effective for both electron-rich and electron-deficient indoles by using a reverse addition of the indole to the nitrosating mixture (e.g., NaNO₂ and HCl). nih.govrsc.org This technique minimizes the formation of undesired dimer byproducts and leads to high yields. nih.govrsc.org The reaction conditions can be tuned based on the electronic nature of the substituent on the indole ring. For instance, indoles with electron-withdrawing groups like nitro or cyano often require higher temperatures (e.g., 80 °C) to achieve good yields, while those with electron-donating or halogen substituents react efficiently at room temperature. nih.gov

Table 1: Synthesis of Substituted 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles nih.gov

| Starting Indole | Product | Yield (%) |

|---|---|---|

| Indole | 1H-Indazole-3-carboxaldehyde | 99% |

| 5-Bromo-indole | 5-Bromo-1H-indazole-3-carboxaldehyde | 96% |

| 5-Iodo-indole | 5-Iodo-1H-indazole-3-carboxaldehyde | 90% |

| 6-Chloro-indole | 6-Chloro-1H-indazole-3-carboxaldehyde | 91% |

| 7-Methyl-indole | 7-Methyl-1H-indazole-3-carboxaldehyde | 72% |

| 5-Nitro-indole | 5-Nitro-1H-indazole-3-carboxaldehyde | 99% |

| 5-Cyano-indole | 5-Cyano-1H-indazole-3-carbaldehyde | 84% |

An alternative strategy for introducing a formyl group at the C-3 position involves the direct functionalization of 2H-indazoles. Recent research has developed a transition-metal-free protocol for the chemodivergent C-3 functionalization of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as a one-carbon (C1) source. acs.orgacs.org This method, mediated by an oxidant like potassium persulfate (K₂S₂O₈) under aerobic conditions, can lead to either C-3 formylation or C-3 carboxylation, depending on the reaction conditions. acs.orgresearchgate.net

When 2H-indazoles are heated in a mixture of DMSO and acetic acid in the presence of K₂S₂O₈, the C-3 formylated products are obtained in moderate to excellent yields. acs.org Isotope labeling studies have confirmed that the formyl carbon originates from DMSO. acs.org The reaction is believed to proceed through a radical pathway. acs.orgacs.org This methodology is tolerant of various functional groups on the indazole ring, including halogens like fluorine and chlorine. acs.org For example, 2H-indazoles bearing chloro and fluoro substituents at the C-5 position react effectively to give the corresponding C-3 carbaldehyde derivatives in good yields. acs.org

Table 2: C-3 Formylation of 2H-Indazoles using DMSO acs.org

| Substituent on 2H-Indazole | Product | Yield (%) |

|---|---|---|

| 2-(4-chlorophenyl) | 2-(4-chlorophenyl)-2H-indazole-3-carbaldehyde | 74% |

| 2-(p-tolyl) | 2-(p-tolyl)-2H-indazole-3-carbaldehyde | 79% |

| 2-(4-fluorophenyl) | 2-(4-fluorophenyl)-2H-indazole-3-carbaldehyde | 72% |

| 5-chloro-2-phenyl | 5-chloro-2-phenyl-2H-indazole-3-carbaldehyde | 79% |

Fluorination Strategies for the Indazole Nucleus, with Relevance to C-4 Introduction

Introducing a fluorine atom onto the indazole nucleus, particularly at the C-4 position, is a key step for synthesizing the target compound, 4-Fluoro-1H-indazole-3-carbaldehyde. Fluorination can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the indazole ring.

A synthetic route to 5-bromo-4-fluoro-1H-indazole has been patented, which starts from 3-fluoro-2-methylaniline (B146951). google.com This multi-step process involves:

Bromination: The starting aniline (B41778) is brominated using N-bromosuccinimide to yield 4-bromo-3-fluoro-2-methylaniline.

Ring Closure: The resulting compound undergoes a ring-closure reaction, for example, via diazotization with isoamyl sulfite, to form the indazole ring.

Deprotection: A final deprotection step yields the 5-bromo-4-fluoro-1H-indazole. google.com This approach builds the indazole core with the C-4 fluorine atom already in place.

Direct fluorination methods have also been developed. One study reports a metal-free, regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. organic-chemistry.org This reaction proceeds efficiently in water under ambient conditions and is believed to follow a radical mechanism. While this method targets the C-3 position, it demonstrates the feasibility of direct fluorination on the indazole scaffold. organic-chemistry.org The strategic placement of fluorine atoms is crucial in medicinal chemistry as it can significantly enhance properties like metabolic stability. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on Precursor Molecules

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of the indazole ring, especially when a suitable leaving group is positioned ortho to an activating group on an aromatic ring. In the context of synthesizing fluorinated indazoles, this strategy is particularly effective. The synthesis often commences with a precursor containing a fluorine atom and another leaving group, which is displaced by a nitrogen nucleophile to initiate cyclization.

An efficient route for preparing substituted 1-aryl-1H-indazoles involves the deprotonation of arylhydrazones followed by an SNAr ring closure. nih.govresearchgate.net This method has been successfully applied to precursors substituted with fluorine at the C2 position and a nitro group at the C5 position, yielding the desired indazoles in good yields. researchgate.net The high electronegativity of the fluorine atom makes the carbon to which it is attached highly electrophilic, facilitating the nucleophilic attack that is often the rate-determining step in SNAr reactions. youtube.comyoutube.com This is a key reason why fluoro groups can be excellent leaving groups in this context, contrary to their behavior in other substitution reactions. youtube.com

The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com For the synthesis of this compound, a plausible SNAr strategy would involve a precursor like 2,6-difluorobenzaldehyde, where one fluorine atom is displaced by a hydrazine derivative to form the pyrazole ring.

| Precursor | Nucleophile | Product | Key Features |

|---|---|---|---|

| 2-Fluoro-5-nitro-acetophenone | Arylhydrazine | 1-Aryl-5-nitro-1H-indazole | Fluorine at C2 acts as a leaving group, activated by the nitro group. nih.govresearchgate.net |

| Polyfluoroarenes | Phenothiazine | 10-(Polyfluorophenyl)phenothiazines | Demonstrates the utility of fluorine as a leaving group in SNAr, particularly in polyfluorinated systems. nih.gov |

Rearrangement Reactions for Fluorinated Indazole Formation (e.g., ANRORC-like mechanisms)

Rearrangement reactions provide an alternative pathway to indazole scaffolds. The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a notable example of such a rearrangement. wikipedia.org This mechanism typically involves the initial attack of a nucleophile on a heterocyclic ring, leading to the opening of the ring, followed by a subsequent ring closure to form a new heterocyclic system. wikipedia.org

While direct examples of ANRORC mechanisms for the synthesis of this compound are not prevalent in the literature, the principles can be applied. The reaction often starts with a different heterocyclic system that, upon treatment with a suitable nucleophile, undergoes a cascade of bond-breaking and bond-forming events to yield the indazole product. For instance, the transformation of nitroimidazole derivatives with aniline has been studied, revealing a mechanism involving nucleophilic attack followed by ring opening and closure. researchgate.netrsc.org

A general access to 1H-indazole-3-carboxaldehydes has been reported through the nitrosation of indoles in a slightly acidic medium. nih.gov This process, while not a classic ANRORC reaction, involves a rearrangement of the indole structure to form the indazole ring system. This method is effective for both electron-rich and electron-deficient indoles, providing the corresponding indazole-3-carboxaldehydes in high yields. nih.gov For example, 6-fluoro-indole can be converted to 6-fluoro-1H-indazole-3-carboxaldehyde in 84% yield using this nitrosation protocol. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Catalysts based on rhodium, palladium, and copper have been extensively used to construct the indazole scaffold with high efficiency and selectivity. benthamdirect.combohrium.com

Rhodium-Catalyzed Double C–H Activation of Aldehyde Hydrazones

A novel and direct strategy for synthesizing functionalized 1H-indazoles involves the rhodium(III)-catalyzed double C–H activation and cross-coupling of readily available aldehyde phenylhydrazones. nih.govrsc.org This method is advantageous as it allows for the construction of the indazole ring through the formation of a C-C bond. The reaction is scalable and demonstrates good functional group compatibility, affording various 1H-indazoles in moderate to high yields. nih.govrsc.org Mechanistic studies and DFT calculations suggest that this transformation proceeds through a cascade of C(aryl)–H bond metalation, C(aldehyde)–H bond insertion, and reductive elimination. nih.gov This approach represents a significant advancement in the C–H functionalization of aldehyde hydrazones. nih.gov

Palladium-Mediated Cross-Coupling Reactions for Indazole Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively employed for the assembly of the indazole scaffold. nih.gov The Suzuki-Miyaura cross-coupling, in particular, is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst. nih.gov This has been used to synthesize a series of indazole derivatives from bromo-indazole carboxamide and various organoboronic acids. nih.gov

Furthermore, palladium-catalyzed intramolecular C-N bond formation, such as the Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, provides an efficient route to the indazole nucleus under mild conditions. epa.gov This methodology is applicable to a wide range of substrates, including those with acid- or base-sensitive functional groups. epa.gov

| Reaction Type | Starting Materials | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-indazole carboxamide, Organoboronic acid | PdCl2(dppf)·(DCM) | Substituted indazole carboxamides nih.gov |

| Buchwald-Hartwig Amination | 2-Halobenzophenone tosylhydrazones | Palladium catalyst | Indazoles epa.gov |

Copper-Catalyzed Transformations in Indazole Synthesis

Copper-catalyzed reactions offer a more economical alternative to palladium for the synthesis of indazoles. Copper catalysts have been shown to be effective in promoting C-N and N-N bond formations. nih.gov For instance, 2H-indazoles can be synthesized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst playing a crucial role in the C-N and N-N bond formations. nih.gov This method exhibits a broad substrate scope with high tolerance for various functional groups. nih.gov

Another efficient method involves the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters, which proceeds smoothly to provide substituted 3-aminoindazoles. organic-chemistry.org Additionally, an efficient synthesis of 1-substituted indazol-3-ones has been achieved through the intramolecular C–N bond formation of 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides using a low loading of cuprous(I) iodide and L-proline as catalyst precursors. rsc.org

Electrochemical Synthesis and Green Chemistry Approaches in Indazole Carbaldehyde Research

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. bohrium.comresearchgate.net Electrochemical synthesis and other green chemistry approaches are at the forefront of this movement in the context of indazole synthesis. rsc.org

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of indazoles and their derivatives. doaj.org The selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described, where the outcome of the reaction is determined by the cathode material. nih.govresearchgate.net For example, using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. nih.govresearchgate.net This electrochemical protocol is notable for its broad substrate tolerance. nih.govresearchgate.net

Green chemistry approaches aim to reduce or eliminate the use of hazardous materials. researchgate.net A novel, green, and efficient synthesis of indazoles has been reported that utilizes less hazardous raw materials and eliminates the need for costly metal catalysts like palladium and copper. researchgate.net This two-step synthesis involves arylhydrazones as intermediates and proceeds via a simple ipso-substitution. researchgate.net Another green approach involves the use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent like PEG-400. acs.org Furthermore, a metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed for the photo-organic synthesis of indazoles, showcasing a move towards more sustainable photochemical methods. rsc.org

| Method | Key Features | Example |

|---|---|---|

| Electrochemical Synthesis | Cathode material determines product selectivity. nih.govresearchgate.net | Selective synthesis of 1H-indazole N-oxides using a reticulated vitreous carbon cathode. nih.govresearchgate.net |

| Metal-Free Synthesis | Avoids costly and hazardous metal catalysts. researchgate.net | Two-step synthesis from arylhydrazones via ipso-substitution. researchgate.net |

| Heterogeneous Catalysis | Use of recyclable catalysts and green solvents. acs.org | CuO nanoparticles on activated carbon in PEG-400 for 2H-indazole synthesis. acs.org |

| Photochemical Synthesis | Metal- and hydrogen-source-free. rsc.org | Visible light-induced deoxygenative cyclization of o-carbonyl azobenzene. rsc.org |

Synthesis of Substituted Indazole Acetic Acids via N-N Bond Forming Reactions

A significant advancement in the synthesis of indazole acetic acid derivatives involves novel cascade N-N bond forming reactions. researchgate.net This methodology provides a direct route to various substituted indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net The process is typically carried out by heating the nitroaryl propanoic acid precursor with a suitable nucleophile or solvent under basic conditions.

This synthetic strategy is noteworthy for its tolerance of a wide array of functional groups and its applicability to substrates with varying electronic properties. researchgate.net Researchers have successfully synthesized a portfolio of 23 novel indazole acetic acids using this approach. researchgate.net The reaction facilitates the creation of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives.

The versatility of this method is demonstrated by the successful synthesis of various substituted indazole acetic acids. For instance, microwave-assisted synthesis has been effectively employed to produce hydroxy- and alkoxy-indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acid and various alcohols. researchgate.net Similarly, the reaction of substituted 3-amino-3-(2-nitrophenyl)propanoic acids with different alcohols under microwave irradiation has yielded a range of indazole acetic acids. researchgate.net

The reaction conditions can be tailored to achieve specific outcomes. For example, the base-mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acid with ethanolamine (B43304) leads to the formation of the corresponding indazole acetic acid. researchgate.net The choice of solvent and base plays a crucial role in the reaction's success and selectivity.

Detailed findings from these synthetic explorations are presented in the tables below.

Table 1: Microwave-Assisted Synthesis of Hydroxy- and Alkoxy-Indazole Acetic Acids

| Starting Material | Alcohol | Product | Isolated Yield (%) |

|---|---|---|---|

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | 2a | 75 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanol | 2b | 80 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Propan-1-ol | 2c | 78 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Butan-1-ol | 2d | 82 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Pentan-1-ol | 2e | 81 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Hexan-1-ol | 2f | 79 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Heptan-1-ol | 2g | 76 |

Table 2: Microwave-Assisted Synthesis of Substituted Indazole Acetic Acids

| Starting Material | Alcohol | Product | Isolated Yield (%) |

|---|---|---|---|

| 3-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid | Methanol | 2j | 70 |

| 3-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid | Ethanol | 2k | 73 |

| 3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid | Methanol | 2l | 65 |

| 3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid | Ethanol | 2m | 68 |

| 3-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | Methanol | 2n | 71 |

| 3-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | Ethanol | 2o | 74 |

| 3-amino-3-(2-nitro-6-(trifluoromethyl)phenyl)propanoic acid | Methanol | 2p | 55 |

| 3-amino-3-(2-nitro-6-(trifluoromethyl)phenyl)propanoic acid | Ethanol | 2q | 58 |

| 3-amino-3-(2-nitro-6-(trifluoromethyl)phenyl)propanoic acid | Propan-2-ol | 2r | 52 |

| 3-amino-3-(5-methoxy-2-nitrophenyl)propanoic acid | Methanol | 2s | 67 |

| 3-amino-3-(3-methoxy-2-nitrophenyl)propanoic acid | Methanol | 2t | 69 |

| 3-amino-3-(3-methoxy-2-nitrophenyl)propanoic acid | Ethanol | 2u | 72 |

| 3-amino-3-(2-nitronaphthalen-1-yl)propanoic acid | Methanol | 2v | 60 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-3-(2-nitroaryl)propanoic acids |

| 3-amino-3-(2-nitrophenyl)propanoic acid |

| 3-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid |

| 3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid |

| 3-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |

| 3-amino-3-(2-nitro-6-(trifluoromethyl)phenyl)propanoic acid |

| 3-amino-3-(5-methoxy-2-nitrophenyl)propanoic acid |

| 3-amino-3-(3-methoxy-2-nitrophenyl)propanoic acid |

Chemical Reactivity and Functional Group Transformations of 4 Fluoro 1h Indazole 3 Carbaldehyde

Transformations of the Aldehyde Moiety at C-3

The aldehyde group at the C-3 position is a key functional handle, enabling a variety of chemical reactions to build molecular complexity. nih.govrsc.org

The aldehyde functionality of 4-Fluoro-1H-indazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Fluoro-1H-indazole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of many biologically active indazole derivatives. researchgate.net The resulting carboxylic acid can then be converted into a range of derivatives, such as amides, by coupling with various amines. researchgate.netnih.gov For instance, the reaction of 1H-Indazole-3-carboxylic acid with substituted aryl or aliphatic amines in the presence of coupling agents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC·HCl) yields the corresponding 1H-Indazole-3-carboxamides. researchgate.net

A plausible side reaction during some synthetic routes to indazole-3-carboxaldehydes is the formation of the corresponding carboxylic acid, which can occur through a dediazoniation process under acidic conditions followed by oxidation. nih.govrsc.org Biocatalytic methods using aldehyde dehydrogenases (ALDHs) also offer a chemoselective route for the oxidation of aldehydes to carboxylic acids under mild conditions. nih.gov

Table 1: Examples of Oxidative Conversion Products

| Starting Material | Product | Reagents/Conditions |

|---|---|---|

| This compound | 4-Fluoro-1H-indazole-3-carboxylic acid | Standard oxidizing agents |

The aldehyde group is amenable to reduction to furnish the corresponding primary alcohol, (4-fluoro-1H-indazol-3-yl)methanol. This transformation provides access to a different class of substituted indazoles. Further, the aldehyde can undergo reductive amination to yield various amine derivatives, expanding the synthetic utility of the core structure. rsc.org These alcohol and amine derivatives serve as important building blocks for more complex molecules.

The aldehyde at C-3 is a prime site for carbon-carbon bond formation through various condensation reactions. nih.govrsc.orgorganic-chemistry.org The Knoevenagel condensation, for example, involves the reaction of the aldehyde with active methylene (B1212753) compounds to produce α,β-unsaturated products. nih.govorganic-chemistry.orgnih.govresearchgate.net This reaction can be catalyzed by various bases, such as piperidine (B6355638) or imidazole (B134444) hydrochloride. nih.govnih.gov

The Wittig reaction provides another powerful tool for C-C bond formation, allowing for the conversion of the aldehyde into a variety of alkene derivatives. nih.govrsc.org These condensation reactions are crucial for extending the carbon framework and introducing diverse functionalities at the C-3 position of the indazole ring.

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | This compound, Active Methylene Compound | Base (e.g., piperidine) | α,β-unsaturated compound |

The aldehyde functionality of this compound is a versatile precursor for the construction of fused heterocyclic systems. Through cyclization reactions with appropriate reagents, a variety of new rings can be annulated onto the indazole core. nih.govrsc.org For instance, reaction with α-amino ketones or α-amino nitriles can lead to the formation of indazole-fused oxazoles. organic-chemistry.org Similarly, reaction with reagents containing a thiol group can yield indazole-fused thiazoles. researchgate.netnsf.gov The synthesis of these fused systems significantly expands the chemical space accessible from the starting aldehyde, providing access to novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netorgsyn.org

Reactivity of the Fluorine Atom at C-4

The fluorine atom at the C-4 position of the indazole ring is not merely a passive substituent but an active participant in chemical transformations.

The electron-withdrawing nature of the fluorine atom and the indazole ring system can facilitate nucleophilic aromatic substitution (SNAr) reactions at the C-4 position. ossila.com This allows for the displacement of the fluorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.govnih.govresearchgate.netnii.ac.jp The ability to introduce different functional groups at this position is a powerful tool for modulating the electronic properties and biological activity of the resulting indazole derivatives. The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved through an SNAr ring closure of an arylhydrazone. nih.gov

Electrophilic and Radical Functionalizations of the Indazole Ring System

The presence of both a pyrazole (B372694) and a benzene (B151609) ring in the indazole core, further influenced by the electron-withdrawing fluorine atom at the C-4 position and the carbaldehyde group at the C-3 position, dictates a complex reactivity pattern. Functionalization can occur on either the pyrazole or the benzene moiety, and the regioselectivity is highly dependent on the reaction conditions and the nature of the reagents employed.

Regioselective Halogenation (e.g., Iodination, Bromination, Chlorination at C-3)

Halogenation of the indazole ring is a key transformation, providing versatile handles for further synthetic modifications, such as cross-coupling reactions. The C-3 position of the indazole ring is particularly susceptible to halogenation.

Iodination: The direct iodination of non-protected indazoles is frequently accomplished using iodine (I₂) under basic conditions. nih.gov For instance, treatment of indazoles with I₂ and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF) can yield 3-iodoindazoles in good yields. nih.gov

Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the indazole C-3 position. chim.it The reaction can be carried out in various solvents, including acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH₂Cl₂), and chloroform (B151607) (CHCl₃). chim.it The choice of solvent can influence the reaction's efficiency. Bromination can also be achieved using bromine (Br₂) in acetic acid. chim.it

Chlorination: Chlorination at the C-3 position can be performed using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). These reactions provide a direct route to 3-chloroindazoles, which are valuable precursors for further functionalization. chim.it

While these methods are general for the indazole scaffold, the electronic influence of the 4-fluoro and 3-carbaldehyde substituents on the target molecule would need to be considered for optimizing specific reaction conditions. The electron-withdrawing nature of these groups might decrease the nucleophilicity of the indazole ring, potentially requiring more forcing conditions for halogenation compared to unsubstituted indazole.

Table 1: Representative Conditions for C-3 Halogenation of Indazoles

| Halogenation | Reagent(s) | Solvent | General Observations | Reference |

|---|---|---|---|---|

| Iodination | I₂, KOH | DMF | Effective for N-unprotected indazoles. | nih.gov |

| Bromination | NBS | MeCN, CH₂Cl₂, CHCl₃ | Widely employed for regioselective C-3 bromination. | chim.it |

| Bromination | Br₂ | Acetic Acid | An alternative to NBS for C-3 bromination. | chim.it |

| Chlorination | NCS | Dichloromethane | Common method for introducing chlorine at C-3. | chim.it |

Nitration Reactions (e.g., Radical C-3 Nitration)

The introduction of a nitro group onto the indazole ring opens avenues for various transformations, including reduction to an amino group, which is a common feature in biologically active molecules.

A notable method for the nitration of indazoles is the radical C-3 nitration of 2H-indazoles. chim.it This transformation has been achieved using iron(III) nitrate (B79036) (Fe(NO₃)₃) in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen, which act as oxidants. chim.itscispace.comrsc.orgsemopenalex.org A plausible radical mechanism for this reaction has been supported by control experiments and computational studies. chim.itscispace.comrsc.orgsemopenalex.org This method provides direct access to 3-nitro-2H-indazoles. scispace.comrsc.orgsemopenalex.org For 1H-indazoles, nitration can sometimes lead to a mixture of isomers, and the regiochemical outcome is influenced by the reaction conditions and the substitution pattern on the indazole ring. For example, the synthesis of 3,7-dinitro-1H-indazole has been reported from 7-nitroindazole. chim.it

Table 2: Conditions for C-3 Nitration of 2H-Indazoles

| Reagents | Oxidants | Key Features | Reference |

|---|

C-H Functionalization Strategies on the Indazole Framework

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. For indazoles, C-H functionalization, particularly at the C-3 position, has been a subject of significant research.

Palladium-catalyzed direct arylation is a prominent strategy for the C-3 functionalization of 1H-indazoles. nih.govrsc.org Although the C-3 position of 1H-indazole can be challenging to activate, successful methods have been developed. nih.govrsc.org One approach involves using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) in water, which serves as a green solvent. nih.gov This method allows for the synthesis of C-3 arylated 1H-indazoles under relatively mild conditions. nih.gov Another robust protocol utilizes a Pd(II)/1,10-phenanthroline (Phen) catalyst system for the direct C-3 arylation of indazoles with aryl iodides or bromides. rsc.org The choice of an appropriate solvent, such as toluene (B28343) or chlorobenzene, was found to be critical for achieving high selectivity and reactivity. rsc.org

These C-H activation strategies provide efficient pathways to introduce aryl groups at the C-3 position, significantly expanding the structural diversity of accessible indazole derivatives. The applicability of these methods to this compound would offer a direct route to novel and potentially bioactive compounds.

Table 3: Catalytic Systems for C-3 Direct Arylation of 1H-Indazoles

| Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Water | "On water" green chemistry approach. | nih.gov |

Structural Elucidation and Characterization Methodologies for 4 Fluoro 1h Indazole 3 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 4-Fluoro-1H-indazole-3-carbaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Detailed Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For indazole-3-carboxaldehydes, the aldehyde proton (CHO) typically appears as a singlet far downfield, around 10.20 ppm, due to the deshielding effect of the carbonyl group. nih.gov The N-H proton of the indazole ring is also characteristically downfield and often broad, appearing around 14.17 ppm. nih.gov The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The aldehyde carbonyl carbon is highly deshielded, with a chemical shift around 187.4 ppm. nih.gov The carbon atom attached to the fluorine (C4) shows a large, direct coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated aromatics. For instance, in 4-fluorobenzaldehyde, the C-F coupling constant is approximately 256.7 Hz. rsc.org The other aromatic carbons appear in the typical range of 110-145 ppm.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. It provides a direct probe of the fluorine's chemical environment. The chemical shift of the fluorine atom is sensitive to its position on the aromatic ring and the nature of adjacent substituents. In derivatives, the presence of multiple, equivalent fluorine atoms can lead to a stronger signal. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogs

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Reference Analog |

| CHO | ¹H | ~10.2 | s | 1H-indazole-3-carboxaldehyde nih.gov |

| NH | ¹H | ~14.2 | br s | 1H-indazole-3-carboxaldehyde nih.gov |

| Aromatic | ¹H | 7.1 - 8.2 | m, d, t, dd (with H-H and H-F coupling) | 1H-indazole-3-carboxaldehyde nih.gov |

| CHO | ¹³C | ~187 | s | 1H-indazole-3-carboxaldehyde nih.gov |

| C-F (C4) | ¹³C | ~160 | d, ¹JC-F ≈ 250 Hz | 4-Fluorobenzaldehyde rsc.org |

| Aromatic/Heterocyclic | ¹³C | 110 - 145 | Various (with C-F coupling for C3, C5) | 1H-indazole-3-carboxaldehyde nih.gov |

| - | ¹⁹F | -100 to -120 | m | 4-Fluorobenzaldehyde rsc.org |

Note: Data are predictive and based on structurally similar compounds. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Connectivity, Regioisomer Assignment, and Tautomer Identification

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would reveal the connectivity between the adjacent protons on the benzene moiety (H5, H6, and H7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique is crucial for assigning the signals of the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings (over two or three bonds) between protons and carbons. This is arguably the most powerful tool for this molecule, as it establishes key connectivities. Expected correlations would include the aldehyde proton to C3, and the aromatic protons to various carbons in the fused ring system, confirming the position of the aldehyde group and the substitution pattern. It is also vital for assigning the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can help in confirming the regiochemistry and identifying which tautomer (1H or 2H) is present in solution by observing spatial correlations, for instance, between the N-H proton and nearby protons on the ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Analog |

| N-H Stretch | 3250 - 3150 | 1H-indazole-3-carboxaldehyde nih.gov |

| C-H Stretch (Aromatic) | 3100 - 3000 | General Aromatic Compounds |

| C=O Stretch (Aldehyde) | ~1670 | 1H-indazole-3-carboxaldehyde nih.gov |

| C=C / C=N Stretch (Ring) | 1620 - 1450 | 1H-indazole-3-carboxaldehyde nih.gov |

| C-F Stretch | 1250 - 1100 | General Aryl Fluorides |

The presence of a strong band around 1670 cm⁻¹ is a clear indicator of the aldehyde's carbonyl group, while the broad absorption above 3100 cm⁻¹ confirms the N-H group of the indazole ring. nih.gov

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) with very high accuracy.

For this compound (C₈H₅FN₂O), the exact mass can be calculated. Using ESI in negative mode, the molecule is often observed as the deprotonated species [M-H]⁻.

Calculated Exact Mass of C₈H₄FN₂O⁻ ([M-H]⁻): 163.0313

Analysis: An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the elemental composition C₈H₅FN₂O. For example, HRMS data for the parent 1H-indazole-3-carboxaldehyde showed a found mass of 145.0402 for the [M-H]⁻ ion, very close to the calculated value of 145.0390. nih.gov

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

While a specific crystal structure for this compound is not publicly available, studies on related indazoles show that they frequently form hydrogen-bonded dimers in the solid state, where the N-H of one molecule interacts with the pyrazolic N2 atom of a neighboring molecule. nih.govnih.gov Such an analysis would confirm the 1H-indazole tautomer as the stable form in the crystal lattice and reveal how the fluorine and aldehyde substituents influence the crystal packing arrangement.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. thermofisher.com The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₈H₅FN₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 58.54% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.07% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 11.58% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.07% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.75% |

| Total | 164.139 | 100.00% |

For a sample to be considered pure, the experimentally measured values for C, H, and N must typically be within ±0.4% of these calculated theoretical values. nih.gov This analysis provides final confirmation of the empirical formula derived from mass spectrometry.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 1h Indazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and molecular geometry of 4-Fluoro-1H-indazole-3-carbaldehyde. elsevierpure.com DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry and compute a range of electronic properties. nih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.

The presence of the fluorine atom and the carbaldehyde group significantly influences the electronic distribution within the indazole ring system. ossila.com The fluorine atom, being highly electronegative, withdraws electron density, while the carbaldehyde group also acts as an electron-withdrawing group. These electronic effects are crucial in determining the molecule's reactivity and its potential for intermolecular interactions. ossila.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For molecules similar in structure to this compound, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. The analysis of the HOMO and LUMO contour maps reveals the regions of the molecule that are most likely to act as electron donors and electron acceptors, respectively. dntb.gov.ua This information is vital for predicting the sites of electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. researchgate.net The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent regions with intermediate potential. researchgate.net

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group and potentially near the nitrogen atoms of the indazole ring, making these sites attractive for electrophiles. Conversely, the hydrogen atoms and the region around the fluorine atom might exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule by examining the interactions between filled and vacant orbitals. malayajournal.org This analysis helps to understand hyperconjugative interactions, charge transfer, and the delocalization of electron density within the molecule. malayajournal.org

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, theoretical studies on the reactions of similar indazole derivatives have successfully mapped out the reaction pathways, including the identification of intermediates and transition states. nih.gov These studies often employ DFT methods to calculate the geometries and energies of all species involved in the reaction. This approach can be applied to understand various reactions of this compound, such as its behavior in the presence of nucleophiles or electrophiles. For example, in the reaction of indazoles with formaldehyde, computational studies have been used to determine the mechanism of formation of N-substituted derivatives. nih.gov

Theoretical Studies on Indazole Tautomerism and Relative Energetic Stability

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. mdpi.comnih.gov The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. The relative stability of these tautomers is influenced by the nature and position of substituents on the indazole ring. researchgate.net

Theoretical calculations are crucial for determining the relative energies of the different tautomers and predicting which form is more stable. researchgate.net Computational studies on various indazole derivatives have shown that while the 1H-tautomer is generally more stable, the presence of certain substituents can shift the equilibrium towards the 2H-tautomer. mdpi.comresearchgate.net In the case of this compound, the electron-withdrawing nature of the fluorine and carbaldehyde groups would likely influence the relative stability of its tautomers. Computational methods like DFT can be used to calculate the energies of the 1H- and 2H-tautomers of this compound to determine the most stable form.

Table 2: Relative Energies of Indazole Tautomers

| Tautomer | Relative Energy (kJ/mol) |

| 1H-Indazole | 0 (Reference) |

| 2H-Indazole | +15 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov These predicted values can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For example, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. nih.gov By comparing the calculated chemical shifts with the experimental NMR spectrum, one can confirm the structure of the molecule and the assignment of the signals. Similarly, the calculation of vibrational frequencies can help in the assignment of the bands observed in the infrared (IR) and Raman spectra. The agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Theoretical investigations into the structure of this compound reveal a landscape rich with non-covalent interactions. These forces, though weaker than covalent bonds, are pivotal in determining the three-dimensional arrangement of the molecule and its interactions with its environment.

Hydrogen Bonding:

The molecular architecture of this compound is primed for the formation of both intramolecular and intermolecular hydrogen bonds. The indazole ring contains an N-H group, which can act as a hydrogen bond donor, and the carbaldehyde group possesses a carbonyl oxygen (C=O) that is a potent hydrogen bond acceptor.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could exist between the N-H proton of the indazole ring and the oxygen atom of the adjacent carbaldehyde group. However, the geometry of the five-membered ring may not be optimal for a strong interaction of this type. More likely is the formation of weaker C-H···O and C-H···N interactions. For instance, a weak intramolecular hydrogen bond may be observed between the aldehyde C-H and the N2 atom of the pyrazole ring.

π-π Stacking:

Halogen Bonding:

A particularly noteworthy interaction in this compound is the potential for halogen bonding. bohrium.com The fluorine atom, being highly electronegative, can participate in this type of non-covalent interaction. A halogen bond is formed when an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. bohrium.com In this case, the fluorine atom could act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules. The ability of fluorinated indazoles to participate in H-F hydrogen/halogen bonding has been noted. ossila.com While fluorine is the least polarizable of the halogens and thus forms the weakest halogen bonds, these interactions can still play a significant role in directing the supramolecular assembly. bohrium.com

Interactive Data Tables

The following tables provide hypothetical yet representative data for the types of non-covalent interactions discussed. These values are based on typical ranges observed for similar interactions in related heterocyclic systems.

Table 1: Potential Hydrogen Bond Geometries

| Donor | Acceptor | Distance (D-H···A) (Å) | Angle (D-H···A) (°) | Interaction Type |

| N-H | O=C | 2.8 - 3.2 | 150 - 180 | Intermolecular |

| C-H (aldehyde) | N2 (pyrazole) | 3.0 - 3.5 | 130 - 160 | Intramolecular |

| C-H (aromatic) | O=C | 3.2 - 3.6 | 120 - 150 | Intermolecular |

Table 2: Estimated Interaction Energies

| Interaction Type | Estimated Energy (kcal/mol) |

| N-H···O=C Hydrogen Bond | -4 to -8 |

| C-H···O/N Hydrogen Bond | -1 to -3 |

| π-π Stacking | -2 to -5 |

| C-F···N/O Halogen Bond | -0.5 to -2 |

Advanced Methodologies and Analytical Techniques in Indazole Carbaldehyde Research

Applications of Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technology allows for rapid and efficient heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, along with improved product yields and purity. nih.govheteroletters.org

In the synthesis of heterocyclic compounds like indazoles, microwave irradiation provides uniform heating directly to the solvent and reactant molecules, minimizing side reactions and thermal decomposition of products. nih.govheteroletters.org While conventional methods for indazole synthesis can be time-consuming, microwave-assisted protocols offer a much cleaner and more economical procedure. heteroletters.org For instance, the synthesis of 1-Phenyl-1H-indazole via conventional heating required 24 hours to achieve a 60% yield, whereas microwave irradiation accomplished the reaction in just 1 hour with a 79% yield. heteroletters.org Further optimization under microwave conditions can reduce reaction times to as little as 35 minutes. heteroletters.org

The benefits of this approach are widely documented for various heterocyclic systems. In the synthesis of 1,2,4-triazole (B32235) derivatives, microwave-assisted methods have been shown to produce compounds in 5-6 minutes with yields as high as 88%. nih.gov Similarly, other reactions that traditionally take 10-18 hours can be completed in minutes with excellent yields under microwave irradiation. nih.gov This efficiency is critical in the rapid development and screening of new chemical entities in drug discovery programs.

| Compound Type | Method | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 1-Phenyl-1H-indazole | Conventional Heating | 24 hours | ~60% | heteroletters.org |

| 1-Phenyl-1H-indazole | Microwave Irradiation | 35 minutes - 1 hour | 79-80% | heteroletters.org |

| 1,2,4-triazole derivatives | Microwave Irradiation | 5-6 minutes | 88% | nih.gov |

| Trifluoromethyl-substituted spiro compounds | Microwave Irradiation | Not specified | 85-90% | nih.gov |

Electrochemical Methods for Controlled Functionalization

Electrochemical synthesis offers a unique and controlled approach to the functionalization of heterocyclic molecules like indazoles. This method utilizes electric current to drive chemical reactions, often providing high selectivity and avoiding the need for harsh chemical reagents. organic-chemistry.org

One notable application is the selective N1-acylation of indazoles. In this electrochemical method, the indazole molecule is first reduced to form an indazole anion and hydrogen gas. This in-situ generation of the reactive anion allows for a controlled reaction with an acylating agent, leading to the specific functionalization at the N1 position of the indazole ring. organic-chemistry.org This level of control is paramount for building complex molecular architectures where regioselectivity is key.

The electrochemical properties of the 4-fluoro-1H-indazole core are integral to these methods. ossila.com The fluorine atom, being electron-withdrawing, influences the electronic distribution within the molecule, which can be harnessed to direct functionalization reactions. ossila.com This technique represents a green and efficient alternative to traditional chemical methods for modifying the indazole scaffold.

Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography, Liquid Chromatography-Mass Spectrometry)

The purification and analysis of 4-Fluoro-1H-indazole-3-carbaldehyde and related intermediates rely heavily on sophisticated chromatographic techniques to ensure high purity and structural confirmation.

Column Chromatography is a fundamental and widely used method for the purification of indazole-3-carbaldehyde derivatives following synthesis. nih.gov Researchers report the successful purification of these compounds using silica (B1680970) gel as the stationary phase. The choice of eluent (mobile phase) is critical for achieving effective separation from starting materials and by-products. Common solvent systems include mixtures of petroleum ether and ethyl acetate (B1210297) (e.g., 8:2 ratio) or dichloromethane (B109758) and ethyl acetate (e.g., 9:1 ratio), which are selected based on the polarity of the target compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical tool for both qualitative and quantitative analysis. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. A typical LC-MS method for analyzing a related compound, 4-fluoroaniline, which could be adapted for this compound, involves a C18 stationary phase column. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with a small amount of acid like acetic acid to improve peak shape. nih.gov

Detection is performed by a mass spectrometer, typically in a single ion monitoring (SIM) mode for enhanced sensitivity and selectivity, which allows for the precise detection and quantification of the compound of interest. nih.gov For this compound, predicted mass-to-charge ratios (m/z) for different adducts, such as [M+H]⁺, can be specifically monitored to confirm the presence and purity of the compound. uni.lu

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Source |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | Purification | nih.gov |

| Column Chromatography | Silica Gel | Dichloromethane / Ethyl Acetate (9:1) | Purification | nih.gov |

| LC-MS | C18 Column (e.g., Phenomenex Gemini-NX) | Gradient of Water and Acetonitrile with 0.05% Acetic Acid | Analysis & Quantification | nih.gov |

Academic Research Applications and Future Directions for 4 Fluoro 1h Indazole 3 Carbaldehyde

4-Fluoro-1H-indazole-3-carbaldehyde as a Versatile Synthetic Intermediate for Polyfunctionalized Indazoles

The indazole scaffold is a prominent structural motif in many biologically active compounds and functional materials. mdpi.com The presence of a fluorine atom and a carbaldehyde group on the indazole ring of this compound provides multiple reaction sites, allowing for the synthesis of a wide array of polyfunctionalized indazole derivatives. ossila.comnih.gov

The aldehyde functional group is particularly useful as it can undergo a variety of chemical transformations. nih.gov For instance, it can be converted into alkenes through Wittig and Knoevenagel condensations, or it can be used to form other heterocyclic rings like oxazoles, thiazoles, and benzimidazoles via cyclization reactions. nih.gov This versatility makes 1H-indazole-3-carboxaldehydes, including the 4-fluoro derivative, key intermediates for creating diverse molecular architectures. nih.govrsc.org

Research has demonstrated the synthesis of various indazole derivatives starting from precursors like this compound. These derivatives have shown potential in medicinal chemistry, for example, as kinase inhibitors. nih.govrsc.org The synthesis often involves multi-step reactions, including bromination, ring closure, and deprotection, to yield the desired polyfunctionalized indazoles. google.com

Integration into Complex Heterocyclic Scaffolds for Advanced Organic Synthesis Research

The ability to incorporate this compound into more complex heterocyclic systems is a key area of advanced organic synthesis research. The indazole ring itself can be considered a bioisostere of indole (B1671886), capable of forming strong hydrogen bonds, which is a valuable property in drug design. nih.gov

Synthetic strategies are continuously being developed to construct functionalized indazole derivatives with improved structural complexity and functional group tolerance. researchgate.net For instance, transition-metal-catalyzed C-H activation and annulation sequences are emerging as powerful tools for this purpose. researchgate.net The aldehyde group of this compound serves as a convenient handle for further chemical modifications, enabling its integration into larger, more intricate molecular frameworks. nih.gov The synthesis of 1H-indazole-3-carboxamide derivatives, for example, has been explored for their potential as selective PAK1 inhibitors with anti-tumor properties. nih.gov

Exploration in Materials Science and Optoelectronics

The unique electronic properties of the fluorinated indazole core make this compound and its derivatives promising candidates for applications in materials science and optoelectronics.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Indazole derivatives are highly conjugated molecules, a property that is beneficial for their use in electronic devices. ossila.com The fluorine atom in this compound is electron-deficient and can be used to tune the energy gap of the resulting molecules or complexes. ossila.com This tunability is crucial for designing materials for OLEDs and OPVs, where the energy levels of the materials need to be carefully controlled to ensure efficient device performance. The compound serves as a versatile building block for synthesizing semiconducting molecules and polymers for these applications. ossila.com

Ligands in Coordination Chemistry for Triplet Photosensitizers

The pyrazole (B372694) moiety within the indazole structure allows it to coordinate with metal centers such as Iridium (Ir), Lanthanides (Ln), and Europium (Eu). ossila.com This coordination can lead to the formation of both homoleptic and heteroleptic triplet photosensitizers. ossila.com These photosensitizers are characterized by an efficient ligand-to-metal energy transfer process, which is a desirable feature for applications in photochemistry and photodynamic therapy. The fluorine substitution can further influence the photophysical properties of these metal complexes. ossila.com

Detailed Theoretical Investigations of Electronic Structure-Reactivity Relationships

Theoretical studies, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), play a crucial role in understanding the electronic structure and reactivity of molecules like this compound. acs.org These computational methods can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its electronic transitions and reactivity.

For instance, theoretical calculations can help predict the photophysical properties of indazole-based materials, such as their emission spectra. mdpi.com By analyzing the electronic structure, researchers can understand how substitutions, like the fluorine atom, affect the energy levels and reactivity of the molecule. This understanding is vital for the rational design of new materials with specific electronic and optical properties for various applications. acs.org

Unexplored Reactivity Profiles and Development of Novel Functionalization Strategies

The inherent reactivity of the indazole core and the aldehyde functional group in this compound presents a landscape ripe for the exploration of novel chemical transformations. While the aldehyde offers a gateway to a variety of derivatives through reactions like Wittig condensations and Knoevenagel condensations, the full extent of its reactivity, particularly in concert with the fluorine-substituted indazole ring, remains largely uncharted. nih.gov Future research is poised to delve into more intricate and selective functionalization strategies that leverage the unique electronic properties conferred by the fluorine atom.

One promising avenue lies in the exploration of C-H activation reactions at various positions on the indazole ring. Modern catalytic systems, particularly those based on transition metals like palladium, rhodium, and copper, have proven effective in activating otherwise inert C-H bonds, enabling the direct introduction of new functional groups. nih.gov Applying these methodologies to this compound could unlock novel synthetic pathways to previously inaccessible derivatives. For instance, direct arylation or alkylation at the C-5, C-6, or C-7 positions would significantly expand the structural diversity of this scaffold.

Furthermore, the interplay between the directing effects of the fluorine atom, the pyrazole ring, and the aldehyde group in electrophilic aromatic substitution reactions warrants a more systematic investigation. Understanding these directing effects is crucial for achieving regioselective functionalization. The development of novel cycloaddition reactions involving the indazole core could also lead to the synthesis of complex polycyclic systems with potential applications in materials science and medicinal chemistry.

Another area of interest is the development of asymmetric transformations of the aldehyde group. The synthesis of chiral alcohols, amines, and other derivatives from this compound through enantioselective catalysis would be of significant value, particularly for the development of new therapeutic agents where stereochemistry is often critical for biological activity.

Development of More Efficient and Sustainable Synthetic Routes for Fluorinated Indazole Carbaldehydes

The current synthetic methods for preparing this compound and its analogs, while effective, often rely on multi-step procedures that may involve harsh reaction conditions, the use of stoichiometric and sometimes toxic reagents, and the generation of significant waste. The development of more efficient and sustainable synthetic routes is therefore a critical area of future research.

A key focus will be on the development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures. For instance, domino processes that combine the formation of the indazole ring with the introduction of the formyl group in a single operation would represent a significant improvement in efficiency. researchgate.net

The exploration of greener reaction media, such as water or bio-based solvents, and the use of catalytic systems that can operate under milder conditions are also paramount. The use of molecular iodine as a catalyst in dimethyl sulfoxide (B87167) (DMSO) for the synthesis of indazoles is an example of a move towards more environmentally benign methods. researchgate.net Similarly, diazotization reactions offer a rapid and efficient route to indazole-3-carboxylic acid derivatives under mild conditions and could potentially be adapted for the synthesis of the corresponding carbaldehydes. sioc-journal.cn

Furthermore, flow chemistry presents a promising technology for the continuous and scalable synthesis of fluorinated indazole carbaldehydes. Flow reactors can offer enhanced control over reaction parameters, improved safety, and higher yields compared to traditional batch processes. Integrating catalytic systems, including biocatalysis, into flow processes could further enhance the sustainability and efficiency of the synthesis.

The development of synthetic routes that utilize readily available and renewable starting materials is another important goal. This could involve exploring novel disconnections and synthetic strategies that bypass the need for pre-functionalized and often expensive precursors. A patent describing a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951) highlights the ongoing efforts to develop shorter and more efficient synthetic pathways suitable for large-scale production. google.com

Q & A

Q. How can researchers optimize the synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use the Vilsmeier-Haack reaction for formylation, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions .

- Catalysts: Transition-metal catalysts (e.g., Ru complexes) can enhance selectivity for the aldehyde group, as demonstrated in analogous imidazole carbaldehyde syntheses .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity .

- Key Parameters: Maintain temperatures between 80–120°C and inert atmospheres (N₂/Ar) to suppress side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to identify fluorine coupling patterns (e.g., ¹⁹F-¹H splitting) and carbonyl resonance (~190 ppm for aldehyde) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from fluorine .

- Purity Assessment:

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point: Compare experimental values to literature for consistency (e.g., analogs in show mp ~165–166°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD results)?

Methodological Answer:

- Cross-Validation: Use X-ray crystallography (via SHELXL refinement) to resolve ambiguities in NMR assignments, such as tautomerism or fluorine positional disorder .

- Software Tools: Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental data, adjusting for solvent effects .

- Crystallographic Refinement: Address twinning or partial occupancy of fluorine atoms using SHELXPRO’s TWIN/BASF commands .

Q. What strategies are effective for elucidating the reaction mechanism of aldehyde group formation in this compound?

Methodological Answer:

- Isotopic Labeling: Introduce ¹³C-labeled formaldehyde in the Vilsmeier-Haack reaction to track aldehyde carbon origin via ¹³C NMR .

- Kinetic Studies: Monitor intermediate formation (e.g., iminium ions) using in-situ FTIR or quenching experiments .

- Computational Modeling: Apply Gaussian or ORCA software to map reaction pathways and identify rate-limiting steps (e.g., electrophilic substitution at C3) .

Q. How should researchers handle discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

- Standardize Assays: Use validated cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO concentration ≤0.1%) .

- Purity Verification: Re-test compounds with ≥95% purity (confirmed by HPLC) to exclude impurities as confounding factors .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, considering variables like incubation time and concentration gradients .

Q. What are best practices for crystallographic refinement of this compound derivatives using SHELX software?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to resolve fluorine atoms, which exhibit weak scattering .

- Refinement: In SHELXL, apply restraints for C–F bond lengths (1.35 Å) and anisotropic displacement parameters (ADPs) for heavy atoms .

- Validation: Check for missed symmetry (PLATON’s ADDSYM) and hydrogen bonding networks to confirm structural plausibility .

Data Contradiction Analysis

Q. How can researchers address conflicting data between synthetic yield and computational reaction feasibility?

Methodological Answer:

- Experimental Replication: Repeat reactions under controlled conditions (e.g., moisture-free DMF) to isolate variables .

- Sensitivity Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) impacting yield .

- Theoretical Adjustments: Re-optimize DFT calculations with solvent correction models (e.g., COSMO-RS) to align with empirical results .

Biological Activity Exploration

Q. What methodologies are recommended for evaluating the bioactivity of this compound in kinase inhibition assays?